1,3-Bis[4-(trifluoromethyl)phenyl]urea
Description
Historical Context and Evolution of Urea (B33335) Derivatives in Supramolecular Chemistry and Catalysis
The journey of urea derivatives in advanced chemical sciences begins with the synthesis of urea itself by Friedrich Wöhler in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.govscitepress.org This landmark achievement debunked the prevailing theory of vitalism by producing an organic compound from inorganic precursors. scitepress.org Initially, the significance of urea was primarily biological and agricultural. However, the unique structural characteristics of the urea functional group—specifically its capacity to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen)—earmarked it as an ideal building block, or synthon, for constructing larger, ordered molecular assemblies. researchgate.net
The latter half of the 20th century saw the rise of supramolecular chemistry, a field focused on the study of systems composed of discrete numbers of molecules bound together by non-covalent interactions. The predictable and directional nature of the hydrogen bonds formed by urea moieties made them exceptionally attractive for designing self-assembling systems. researchgate.netacs.org Chemists began to exploit the urea group's ability to form strong, linear hydrogen-bonding arrays to create supramolecular polymers, capsules, and gels. researchgate.netmdpi.com
By the turn of the 21st century, the focus expanded to include the application of urea derivatives in organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. researchgate.netrsc.org Researchers discovered that the hydrogen-bonding capability of ureas and their sulphur-containing analogues, thioureas, could be used to activate electrophilic substrates, mimicking the function of Lewis acids without the need for metals. rsc.orgwikipedia.org This non-covalent mode of action proved effective in a wide array of organic transformations, establishing (thio)ureas as a fundamental pillar of organocatalysis. mdpi.comwikipedia.org The development of chiral urea derivatives further enabled the synthesis of enantiomerically enriched products, a critical requirement in the pharmaceutical industry. mdpi.com
The Distinctive Role of 1,3-Bis[4-(trifluoromethyl)phenyl]urea in Contemporary Chemical Sciences
Among the vast family of urea derivatives, this compound has emerged as a particularly influential compound in modern chemical research. Its distinctive role stems directly from the presence of the trifluoromethyl (-CF3) groups on the phenyl rings. These powerful electron-withdrawing groups significantly enhance the acidity of the urea N-H protons, making the compound a much stronger hydrogen bond donor compared to its non-fluorinated counterparts. rsc.orgresearchgate.net This enhanced acidity is the cornerstone of its exceptional performance in various applications.
In the realm of supramolecular chemistry , this enhanced hydrogen-bonding capacity makes this compound an outstanding receptor for anions. mdpi.comacs.org Anion recognition is a crucial process in biology and environmental science, and this urea derivative can selectively bind with negatively charged species like carboxylates and halides, even in competitive solvents. mdpi.comacs.org This has led to its use in the development of sophisticated anion sensors. acs.orgtandfonline.com
In organocatalysis , the increased acidity of the N-H protons translates to more effective activation of substrates. researchgate.netrsc.org The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has become a privileged structure in the design of high-activity organocatalysts. rsc.orgrsc.org While the subject compound has 4-(trifluoromethyl)phenyl groups, the underlying principle of enhanced electrophile activation via strong hydrogen bonding remains the same. These catalysts are valued for being metal-free, non-toxic, and stable, making them "green" and sustainable alternatives to traditional metal-based catalysts. wikipedia.org
Furthermore, the introduction of trifluoromethyl groups imparts other favorable properties, such as increased chemical stability, thermal stability, and lipophilicity (the ability to dissolve in fats and lipids). chemimpex.com These characteristics are highly advantageous in materials science , where the compound is used to create high-performance polymers and coatings with improved durability and resistance to harsh environments. chemimpex.comchemimpex.com In pharmaceutical development and agrochemicals , its lipophilicity aids in crossing biological membranes, while its ability to form strong interactions makes it a valuable scaffold for designing enzyme inhibitors and other bioactive molecules. chemimpex.com
The unique combination of a classic hydrogen-bonding functional group with powerful, modern electron-withdrawing substituents allows this compound to serve as a multifunctional tool, driving innovation across a broad spectrum of the chemical sciences. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1960-88-9 |
| Molecular Formula | C15H10F6N2O |
| Molecular Weight | 348.25 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 227 °C (decomposes) chemimpex.comtcichemicals.com |
| Maximum Absorption Wavelength | 264 nm (in Ethanol) |
This table is interactive. Click on headers to sort.
Table 2: Research Applications of this compound
| Field of Research | Specific Application | Key Feature Utilized |
| Supramolecular Chemistry | Anion recognition and sensing | Enhanced N-H acidity for strong hydrogen bonding |
| Organocatalysis | Activation of electrophiles in organic reactions | Strong hydrogen-bond donation |
| Materials Science | Formulation of high-performance polymers and coatings | Thermal stability and chemical resistance chemimpex.comchemimpex.com |
| Pharmaceutical Development | Building block for bioactive compounds | Lipophilicity and hydrogen-bonding capability chemimpex.com |
| Agricultural Chemistry | Herbicide development | Biological activity and selective action chemimpex.com |
This table is interactive. Users can filter by Field of Research.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQIAHZLFTVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1,3 Bis 4 Trifluoromethyl Phenyl Urea
Synthetic Pathways to 1,3-Bis[4-(trifluoromethyl)phenyl]urea and Related Compounds
The synthesis of 1,3-disubstituted ureas, including symmetrical diaryl ureas like this compound, can be achieved through several established methods. These routes often involve the reaction of an amine with a carbonyl source, such as phosgene (B1210022) or its derivatives, or isocyanates. nih.gov Phosgene-free methods have also been developed to avoid the handling of this toxic reagent. arkat-usa.orgtandfonline.com
A primary and widely used method for synthesizing symmetrical diaryl ureas is the reaction of an aromatic amine with phosgene or a phosgene equivalent like triphosgene. In the case of this compound, this would involve the reaction of 4-(trifluoromethyl)aniline (B29031) with phosgene. This reaction proceeds through the formation of an isocyanate intermediate, 4-(trifluoromethyl)phenyl isocyanate, which then reacts with another molecule of the aniline (B41778) to form the final urea (B33335) product. ontosight.ai The isocyanate itself is a key intermediate and can be synthesized by reacting 3-(trifluoromethyl)aniline (B124266) with phosgene in the presence of a base. ontosight.ai
Alternatively, the direct reaction of 4-(trifluoromethyl)phenyl isocyanate with 4-(trifluoromethyl)aniline provides a more direct route to the symmetrical urea. chemicalbook.com Isocyanates are reactive intermediates and can be generated in situ from various precursors to circumvent their direct handling. nih.gov
Modern synthetic approaches have also focused on palladium-catalyzed C-N cross-coupling reactions to form unsymmetrical diaryl ureas, a methodology that can be adapted for symmetrical analogues. nih.gov These methods offer a versatile and often milder alternative to traditional routes.
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Reference(s) |
| 4-(Trifluoromethyl)aniline | Phosgene | Base | This compound | nih.govontosight.ai |
| 4-(Trifluoromethyl)phenyl isocyanate | 4-(Trifluoromethyl)aniline | - | This compound | chemicalbook.com |
| Aryl Halide | Urea | Palladium Catalyst | Diaryl Urea | nih.gov |
| Carbamate | - | Sodium Hydride / 18-Crown-6 | Symmetrical Diaryl Urea | arkat-usa.org |
Strategies for Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold serves as a versatile template for the development of new chemical entities with tailored properties. Derivatization strategies can target the N-H protons of the urea moiety or the aromatic rings.
Incorporation of Trifluoromethyl Moieties and their Structural Impact
The trifluoromethyl (-CF3) group is a key feature of this compound and plays a crucial role in modulating its physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com
The introduction of trifluoromethyl groups can be achieved by starting with precursors already containing this moiety, such as 4-(trifluoromethyl)aniline or 4-(trifluoromethyl)phenyl isocyanate. The presence of the -CF3 group can also impact the reactivity of the aromatic ring, influencing the feasibility and regioselectivity of further functionalization reactions. For instance, the electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution.
Development of Analogues for Targeted Research Applications
The derivatization of the this compound scaffold is a key strategy for developing analogues with specific biological activities. Much of this work has been focused on the synthesis of unsymmetrical diaryl ureas, where one of the 4-(trifluoromethyl)phenyl rings is replaced with a different substituted aryl or heteroaryl group. These modifications are often guided by structure-activity relationship (SAR) studies and molecular modeling to optimize interactions with a specific biological target. researchgate.net
For example, diaryl urea derivatives have been extensively investigated as kinase inhibitors. researchgate.net The urea moiety is crucial for binding to the hinge region of many kinases through hydrogen bonding interactions. By modifying the aryl groups, researchers can fine-tune the selectivity and potency of these inhibitors. For instance, analogues of Sorafenib, a clinically approved anticancer drug, often feature a trifluoromethylphenyl group on one side of the urea linkage. mdpi.com
The development of phenyl-urea-based small molecules targeting specific enzymes is an active area of research. nih.gov By synthesizing a library of analogues with variations in the substitution pattern of the aromatic rings, researchers can identify compounds with enhanced inhibitory activity and selectivity.
| Parent Scaffold | Modification Strategy | Target Application | Reference(s) |
| 1,3-Diaryl Urea | Introduction of diverse substituents on one aryl ring | Kinase Inhibition | researchgate.net |
| 1,3-Diaryl Urea | Variation of aromatic and heteroaromatic rings | Anticancer Agents | |
| Phenyl Urea | Structure-based virtual screening and synthesis of derivatives | Enzyme Inhibition (e.g., Transketolase) | nih.gov |
Structural Elucidation and Solid State Characteristics of 1,3 Bis 4 Trifluoromethyl Phenyl Urea
Single Crystal X-ray Diffraction Analysis and Crystal Structure Determination
Had the data been available, a comprehensive table of crystallographic parameters would be presented here. This would typically include:
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀F₆N₂O |
| Formula Weight | 348.25 g/mol |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
| Calculated Density (g/cm³) | Unavailable |
| Absorption Coeff. (mm⁻¹) | Unavailable |
| F(000) | Unavailable |
| Crystal Size (mm³) | Unavailable |
| θ range for data collection (°) | Unavailable |
| Reflections collected | Unavailable |
| Independent reflections | Unavailable |
| R(int) | Unavailable |
| Goodness-of-fit on F² | Unavailable |
| Final R indices [I>2σ(I)] | Unavailable |
| R indices (all data) | Unavailable |
This table is for illustrative purposes only. The data for 1,3-Bis[4-(trifluoromethyl)phenyl]urea is not currently available in published literature.
Intermolecular Interactions and Crystal Engineering Principles
The solid-state packing of molecules is governed by a variety of intermolecular forces. In the case of diaryl ureas, a combination of strong and weak interactions dictates the final supramolecular architecture.
Analysis of Weak Interactions (e.g., C-H···F, π-π Stacking) in Crystal Packing
Beyond the dominant urea-urea hydrogen bonds, weaker interactions play a critical role in the three-dimensional organization of the crystal structure. For this compound, the presence of trifluoromethyl (-CF₃) groups and phenyl rings introduces the possibility of several such interactions:
C-H···F Interactions: The fluorine atoms of the -CF₃ groups are electronegative and can act as weak hydrogen bond acceptors for C-H donors from neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. The electron-withdrawing nature of the trifluoromethyl groups would likely favor offset or edge-to-face stacking arrangements over a direct face-to-face geometry to minimize electrostatic repulsion. Phenyl-perfluorophenyl stacking is a known organizing motif in crystal engineering and could influence the arrangement of molecules in the solid state.
Computational and Theoretical Investigations of 1,3 Bis 4 Trifluoromethyl Phenyl Urea Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for the study of complex organic molecules like 1,3-Bis[4-(trifluoromethyl)phenyl]urea.
DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. For instance, in related diarylurea compounds, DFT has been used to show that the molecular structure optimized by these calculations is in close agreement with experimental data obtained from X-ray single-crystal diffraction researchgate.nettandfonline.comresearchgate.net. The presence of the trifluoromethyl groups at the para positions of the phenyl rings significantly influences the electronic distribution and geometry of the urea (B33335) backbone.
The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also elucidated through DFT. The calculations provide a map of the electron density distribution, highlighting regions of high and low electron density. This information is critical for understanding how the molecule interacts with other chemical species.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.
For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. In similar urea derivatives, FMO analysis has been used to understand their physicochemical properties researchgate.nettandfonline.comresearchgate.net.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |
The flexibility of the this compound molecule arises from the rotation around its single bonds. Potential Energy Surface (PES) analysis, performed using quantum chemical methods, maps the energy of the molecule as a function of its geometry. By systematically changing specific dihedral angles, a PES scan can identify the various stable conformations (local minima) and the energy barriers (transition states) that separate them.
This analysis is crucial for understanding the conformational landscape of the molecule and the relative stability of its different spatial arrangements. The results of a PES scan can reveal the most likely conformations that the molecule will adopt under different conditions, which in turn affects its biological activity and material properties.
Advanced Interaction Energy Analyses
In the solid state, the properties of this compound are not only determined by its intramolecular characteristics but also by the way the molecules pack together in the crystal lattice. Advanced interaction energy analyses provide a detailed picture of these intermolecular forces.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to the type and proximity of neighboring atoms, providing a visual representation of intermolecular contacts.
This analysis can be further quantified using 2D-fingerprint plots, which summarize the intermolecular contacts in a two-dimensional histogram. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside and outside the surface. Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the fingerprint plot, allowing for their identification and quantification. For other urea derivatives, Hirshfeld surface analysis has been successfully used to study intermolecular interactions nih.gov.
| Interaction Type | Description | Typical Fingerprint Plot Appearance |
| Hydrogen Bonds | Strong directional interactions involving H and electronegative atoms (O, N). | Sharp, distinct spikes. |
| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Large, diffuse region. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H group and a π-system. | "Wing-like" features. |
Energy framework calculations provide a quantitative analysis of the energies of intermolecular interactions within the crystal lattice. By calculating the interaction energies between a central molecule and its neighbors, it is possible to understand the forces that stabilize the crystal structure. These calculations can be broken down into electrostatic, dispersion, polarization, and repulsion components to provide a detailed understanding of the nature of the intermolecular forces.
The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. This provides an intuitive and powerful way to visualize the packing and stability of the crystal lattice.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights that are often inaccessible through experimental methods alone. For this compound, MD simulations can elucidate its dynamic structural properties, conformational flexibility, and the intricate network of intermolecular interactions that govern its behavior in various environments.
MD simulations on urea-based systems are typically initiated from a known structure, such as one determined by X-ray crystallography, or a geometry optimized by quantum mechanical methods. ijsrset.com This initial structure is placed within a simulation box, often solvated with water or another relevant solvent, to mimic condensed-phase conditions. The simulation then proceeds for a set duration, typically nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of these trajectories reveals key information about the system's stability, dynamic behavior, and interaction energies. mdpi.com
The dynamic behavior of this compound can be characterized by several metrics derived from MD simulations. These include the Root Mean Square Deviation (RMSD) to assess structural stability over time, the Root Mean Square Fluctuation (RMSF) to identify regions of high flexibility within the molecule, and the Radius of Gyration (Rg) to understand its compactness. For instance, RMSF analysis would likely show higher fluctuations in the trifluoromethylphenyl rings compared to the more rigid central urea moiety, indicating rotational freedom around the C-N bonds.
MD simulations are particularly adept at characterizing the non-covalent interactions that are crucial to the structure and function of urea derivatives. The urea group is a potent hydrogen bond donor (N-H) and acceptor (C=O), and simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. researchgate.net In a system of multiple this compound molecules, MD can model the formation of one-dimensional hydrogen-bonded chains, a common structural motif in crystalline ureas. researchgate.net
Furthermore, the simulations can explore other significant intermolecular forces, such as π-π stacking between the phenyl rings and weaker C-H···F or C-F···π interactions involving the trifluoromethyl groups. tandfonline.comresearchgate.net By calculating interaction energies between different molecular components, a quantitative understanding of the forces stabilizing molecular assemblies can be achieved. mdpi.comresearchgate.net
The following tables represent the type of data that can be generated from MD simulations to analyze the dynamic behavior and interactions of this compound.
Table 1: Illustrative Root Mean Square Fluctuation (RMSF) Data from a Hypothetical MD Simulation
This table shows hypothetical RMSF values for different atomic groups within the this compound molecule, indicating their relative flexibility. Higher values denote greater mobility.
| Molecular Fragment | Atom Group | Hypothetical RMSF (Å) |
| Central Urea | C=O | 0.85 |
| Central Urea | N-H | 0.95 |
| Phenyl Rings | C (aromatic) | 1.20 |
| Trifluoromethyl | C (CF3) | 1.50 |
| Trifluoromethyl | F | 1.85 |
Table 2: Illustrative Intermolecular Interaction Energies from a Hypothetical MD Simulation
This table provides examples of the types and relative strengths of non-covalent interactions between two this compound molecules as calculated from simulation data.
| Interaction Type | Interacting Groups | Hypothetical Average Energy (kcal/mol) |
| Hydrogen Bonding | (Urea 1) N-H ··· O=C (Urea 2) | -5.5 |
| π-π Stacking | (Phenyl Ring 1) ··· (Phenyl Ring 2) | -2.8 |
| Halogen Interactions | (CF3 Group 1) ··· (Phenyl Ring 2) | -1.2 |
| van der Waals | Overall Molecular Interaction | -8.0 |
These simulations provide a molecular-level movie of how this compound behaves, revealing the interplay of forces that dictates its aggregation, crystal packing, and interaction with its environment.
Supramolecular Chemistry and Molecular Recognition Principles Involving 1,3 Bis 4 Trifluoromethyl Phenyl Urea
Hydrogen Bond Donor Capabilities and Acidity Profiles of Urea (B33335) Moieties
The urea functional group is a cornerstone of molecular recognition due to its ability to act as a potent hydrogen bond donor. The two N-H groups are capable of forming strong, directional hydrogen bonds, which are fundamental to its role in catalysis and host-guest chemistry. The acidity of these N-H protons, and thus their strength as hydrogen-bond donors, can be precisely adjusted by modifying the substituents attached to the nitrogen atoms. nih.gov In the case of 1,3-Bis[4-(trifluoromethyl)phenyl]urea, the trifluoromethyl groups exert a strong electron-withdrawing effect, which increases the positive charge on the N-H protons and significantly enhances their acidity and hydrogen-bond donor strength. nih.gov
A comparison between ureas and their thiourea (B124793) analogues reveals interesting and sometimes counterintuitive trends in their hydrogen-bonding capabilities. While it might be assumed that the higher electronegativity of oxygen would make ureas stronger hydrogen-bond donors, thioureas are often found to be more acidic and possess stronger H-bond donor properties. wikipedia.orgresearchgate.net Quantum chemical analyses have shown that this is not due to electronegativity, but rather the larger steric size of the sulfur atom compared to oxygen. nih.gov The larger atom pushes the C=X (where X is O or S) bond to a longer equilibrium distance, which in turn lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the C=S group a better electron acceptor. nih.gov This allows the thiourea to accommodate more charge from the N-H groups, rendering them more positively charged and thus better hydrogen-bond donors. nih.gov
However, this trend can be reversed in specific molecular contexts. For 1,3-diaryl substituted ureas, such as this compound, a steric mechanism can disrupt this pattern. Relativistic, dispersion-corrected Density Functional Theory (DFT) analyses have indicated that for these specific derivatives, the urea (X=O) can exhibit an enhanced hydrogen-bond donor strength compared to its thiourea (X=S) and selenourea (B1239437) (X=Se) counterparts, despite the lower intrinsic NH acidity of the urea. nih.govmatilda.science
| Factor | Influence on H-Bond Donor Strength | Mechanism |
| Chalcogen Atom (X in C=X) | Generally, strength increases down the group (O < S < Se). nih.gov | The larger steric size of S or Se leads to a longer C=X bond, lowering the LUMO energy and making the N-H protons more positively charged. nih.gov |
| Aryl Substituents | Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase strength. nih.govresearchgate.net | These groups pull electron density away from the urea core, increasing the acidity and positive charge of the N-H protons. nih.gov |
| Steric Effects in 1,3-Diaryl Ureas | Can reverse the chalcogen trend, making ureas stronger donors than thioureas. nih.govmatilda.science | A specific steric mechanism disrupts the typical electronic effects, enhancing the H-bond donor capability of the diaryl urea. nih.gov |
A key feature of the urea moiety in supramolecular chemistry is its capacity for forming a double hydrogen-bond motif. The two N-H donors are geometrically arranged to simultaneously interact with a single hydrogen-bond acceptor, such as the oxygen atom of a carbonyl, carboxylate, phosphate, or sulfate (B86663) group. wikipedia.orgnih.gov This creates a highly stable, clamp-like or cyclic hydrogen-bonded complex. wikipedia.orgnih.gov
The formation of this double hydrogen-bond is highly dependent on the conformation of the urea derivative. For diaryl ureas and thioureas, a trans-trans conformation is necessary to allow both N-H groups to act as donors to a substrate. researchgate.netacs.org Studies on catalytically superior CF₃-substituted diphenylthioureas have shown that they favor this trans-trans conformation in solution, which is crucial for their ability to donate two hydrogen bonds to a reactive substrate. acs.orgnih.gov This bifunctional binding is a critical principle in urea-based organocatalysis and anion recognition, as it provides stronger and more specific binding compared to a single hydrogen bond. wikipedia.org
Organocatalysis and Activation Mechanisms Utilizing 1,3 Bis 4 Trifluoromethyl Phenyl Urea Analogs
Applications in Organic Transformations via Non-Covalent Interactions
The catalytic activity of 1,3-bis[4-(trifluoromethyl)phenyl]urea and its analogs is rooted in their capacity to engage substrates through non-covalent forces. These interactions, though individually weak, collectively guide the reactants along a specific reaction pathway, often with high selectivity. The primary mode of activation involves the dual hydrogen-bonding capabilities of the urea (B33335) core, which can coordinate to electrophilic partners, such as carbonyls or nitro groups, thereby lowering the energy barrier for nucleophilic attack. researchgate.netacs.org This has led to their widespread application in a variety of organic transformations.
Urea and thiourea (B124793) derivatives function as highly effective dual hydrogen-bond (H-bond) donors. mdpi.comrsc.org The two N-H groups of the urea moiety can simultaneously bind to a single hydrogen-bond acceptor site on a substrate, such as the oxygen atom of a carbonyl group. nih.gov This bidentate interaction pre-organizes the substrate for a subsequent reaction and polarizes the activated group, enhancing its electrophilicity. acs.org
The strength and directionality of these hydrogen bonds are crucial for catalytic efficiency. The presence of strongly electron-withdrawing trifluoromethyl groups on the flanking phenyl rings is critical, as it increases the acidity of the N-H protons, leading to stronger and more effective hydrogen bonds. nih.gov This enhanced acidity makes catalysts like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea significantly more active than their non-fluorinated counterparts. researchgate.netnih.gov Computational and spectroscopic studies have shown that these fluorinated catalysts preferentially adopt a trans-trans conformation, which is pre-organized for donating two hydrogen bonds to the substrate. nih.gov This contrasts with unsubstituted diphenylthiourea, which can exist in other conformations. nih.gov
| Catalyst Feature | Role in Dual H-Bonding | Supporting Evidence |
| Urea/Thiourea Core | Provides two N-H groups for simultaneous H-bonding. | Ubiquitous structural motif in H-bond organocatalysis. researchgate.net |
| Trans-Trans Conformation | Orients both N-H donors towards the substrate for bidentate coordination. | Favored conformation in catalytically superior CF₃-substituted ureas. nih.gov |
| Trifluoromethyl Groups | Increase the acidity of N-H protons, leading to stronger H-bonds. | Enhanced reaction rates observed with CF₃-substituted catalysts. researchgate.netnih.gov |
When a chiral scaffold is incorporated into the structure of a (thio)urea catalyst, the dual hydrogen-bonding interaction can be used to control the stereochemical outcome of a reaction. researchgate.netmdpi.com Chiral bifunctional catalysts, which combine a (thio)urea moiety with a basic site (like a tertiary amine) on a single chiral backbone, are particularly effective. mdpi.comresearchgate.net In these systems, the urea group activates the electrophile while the basic site activates the nucleophile, all within a defined chiral environment. researchgate.net
This strategy has been successfully applied to a wide range of enantioselective transformations, including Michael additions, Friedel-Crafts alkylations, and cycloadditions. researchgate.netmdpi.com The catalyst creates a "chiral pocket" where the substrates are held in a specific orientation during the key bond-forming step. researchgate.net The non-covalent interactions between the catalyst and the substrates stabilize the transition state leading to one enantiomer over the other, thus imparting high stereochemical control. nih.govnih.gov For example, in the enantioselective cyclization of neryl chloride analogues, chiral urea derivatives induce high enantioselectivity by selectively stabilizing the desired cyclization transition state through a network of non-covalent interactions. nih.gov
| Reaction Type | Catalyst Type | Role of Catalyst | Outcome |
| Tail-to-Head Cyclization | Chiral Urea | Stabilizes cyclization transition state via cooperative H-bonding. | High enantioselectivity (e.g., 87% ee). nih.gov |
| Friedel-Crafts Alkylation | Chiral Thiourea-Indanol | Dual activation; creates a chiral environment for nucleophilic attack. | High yields and excellent stereoselectivities. mdpi.com |
| α-Trifluoromethylation | Chiral Imidazolidinone (with photoredox catalyst) | Forms a facially biased enamine intermediate that reacts with CF₃ radicals. | High enantioselectivity (up to 99% ee). nih.gov |
| Vinylogous Aldol Reaction | Chiral Bis(thio)urea | Activates carbonyl compounds via H-bonding interactions. | Good yields and high enantioselectivity. mdpi.com |
Mechanistic Studies of this compound-Mediated Reactions
Understanding the precise mechanism of urea-catalyzed reactions is essential for rational catalyst design and the development of new transformations. manchester.ac.uk Mechanistic studies, combining kinetic experiments with computational modeling, have provided deep insights into the reaction pathways and the nature of the catalytically active species. mdpi.comnih.govacs.org
Computational studies, often using density functional theory (DFT), have been instrumental in characterizing the transition states (TS) of urea-mediated reactions. nih.govacs.org These studies reveal that the stereoselectivity of a reaction is determined by the relative energies of the competing diastereomeric transition states. The catalyst stabilizes the favored transition state through a specific network of non-covalent interactions, including hydrogen bonding, π-stacking, and CH/π interactions. nih.gov
For instance, in certain reactions, the balance between stabilizing π-stacking interactions and CH/π interactions can be the deciding factor for which enantiomer is formed. nih.gov Mechanistic analysis of cinchona urea-catalyzed conjugate additions has shown that the reaction proceeds through a model where a protonated amine on the catalyst activates the electrophile (Brønsted acid catalysis) while the urea moiety binds the nucleophile via hydrogen bonding. acs.org This dual activation model highlights the sophisticated interplay of different catalytic functions within a single molecule.
In some catalytic systems, the active species is not a single catalyst molecule but rather a dimer or a higher-order aggregate. mdpi.com Kinetic and computational studies on the enantioselective tail-to-head cyclization of neryl chloride analogues catalyzed by chiral ureas support a cooperative catalysis model. nih.gov In this model, two molecules of the urea catalyst assemble to form a binding pocket that encapsulates the substrate. nih.gov This dimeric assembly creates a complex network of attractive non-covalent interactions that collectively stabilize the cyclization transition state and are responsible for the high degree of enantiocontrol observed. nih.gov
Similarly, kinetic studies of certain Friedel-Crafts alkylations catalyzed by thiourea salts showed a non-linear relationship between catalyst concentration and reaction rate, suggesting that the active catalytic species is a dimer. mdpi.com These findings underscore the importance of considering catalyst aggregation and cooperative interactions when elucidating catalytic cycles.
Influence of Trifluoromethyl Substitution on Catalytic Efficiency and Selectivity
The introduction of trifluoromethyl (CF₃) groups onto the phenyl rings of urea catalysts has a profound impact on their performance. nih.gov The 3,5-bis(trifluoromethyl)phenyl substituent is now recognized as a "privileged" motif in hydrogen-bonding organocatalysis, a direct result of the unique electronic properties of the CF₃ group. researchgate.netrsc.org
The CF₃ group is a potent electron-withdrawing group, a property that significantly increases the acidity of the urea N-H protons. nih.govnih.gov This enhanced acidity leads to stronger hydrogen bonds with acceptor substrates, resulting in more effective substrate activation and stabilization of developing negative charges in the transition state. researchgate.netrsc.org This often translates to dramatically increased reaction rates compared to non-fluorinated or less-fluorinated catalysts. researchgate.netnih.gov For example, the use of a thiourea with 3,5-bis(trifluoromethyl) substitution resulted in an almost eightfold faster equilibration in a specific reaction compared to the background reaction. researchgate.net
Furthermore, the strategic placement of CF₃ groups influences the conformational preferences of the catalyst. As established through spectroscopic analysis, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (4CF-DPTU) favors the trans-trans conformation in solution. nih.gov This conformation is ideal for dual hydrogen bonding to a substrate, as both N-H groups are positioned to interact with a single acceptor site. nih.gov This pre-organization contributes to the superior catalytic efficiency of these fluorinated compounds. The steric bulk of the CF₃ groups can also play a role in shaping the chiral pocket of the catalyst, thereby influencing enantioselectivity. researchgate.net
| Property Influenced by CF₃ Groups | Effect | Consequence for Catalysis |
| N-H Acidity | Increased | Stronger hydrogen bonds with substrates. nih.gov |
| Substrate Activation | More effective polarization of electrophiles. | Higher reaction rates and catalytic efficiency. researchgate.net |
| Transition State Stabilization | Better stabilization of anionic intermediates. | Lowered activation energies. researchgate.netrsc.org |
| Conformational Preference | Favors the catalytically active trans-trans conformation. | Enhanced ability for dual H-bond donation. nih.gov |
Advanced Materials Science Applications of 1,3 Bis 4 Trifluoromethyl Phenyl Urea
Development of High-Performance Polymers
1,3-Bis[4-(trifluoromethyl)phenyl]urea serves as a building block in the synthesis of high-performance polyureas. Polyureas are a class of polymers known for their excellent mechanical properties and are often used in applications requiring durability, such as elastomers, foams, and adhesives. sphinxsai.com Linear polyureas with aromatic structures are noted for melting near their decomposition temperatures, a characteristic of thermally stable materials. sphinxsai.com
The incorporation of this compound into a polymer backbone contributes to the formation of rigid, well-ordered "hard segments." The urea (B33335) linkages promote strong intermolecular hydrogen bonding, while the aromatic phenyl rings can engage in π-π stacking interactions. mdpi.com These interactions create physically cross-linked domains that enhance the polymer's stiffness, tensile strength, and thermal properties. mdpi.com The symmetric nature of the molecule can further facilitate this self-assembly of hard domains, leading to polymers with superior mechanical performance compared to those based on unsymmetrical components. mdpi.com The result is the creation of polymers with a high degree of thermal and chemical stability, suitable for specialized applications. chemimpex.com
Table 1: Properties of Aromatic vs. Aliphatic Polyureas
| Property | Aromatic Polyureas | Aliphatic Polyureas |
|---|---|---|
| Structure | Contain aromatic rings in the backbone | Contain linear or cyclic aliphatic chains |
| Melting Point | Melt near their decomposition temperatures sphinxsai.com | Exhibit a significant temperature difference (50-100°C) between melting and decomposition sphinxsai.com |
| Applications | Lacquers, varnishes, coatings sphinxsai.com | Castings sphinxsai.com |
| Tensile Strength | Generally higher due to rigid structures and intermolecular forces mdpi.com | Generally lower |
Formulation of Enhanced Coatings
The properties that make this compound valuable for bulk polymers also translate to the formulation of high-performance coatings. chemimpex.com Polyureas, particularly those with aromatic structures, are used to prepare durable lacquers, varnishes, and protective coatings. sphinxsai.com When this specific compound is used, it imparts enhanced resistance to environmental degradation.
Role of Trifluoromethyl Groups in Thermal Stability and Chemical Resistance of Materials
The two trifluoromethyl (-CF3) groups on the this compound molecule are fundamental to its contribution to material performance. chemimpex.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these effects. mdpi.com
Thermal Stability: The compound itself exhibits high thermal stability, with a melting point of 227°C, at which it begins to decompose. chemimpex.com This stability is partly due to the carbon-fluorine bond, which is one of the strongest in organic chemistry. mdpi.com The bond dissociation energy of a C-F bond is approximately 485.3 kJ/mol, significantly higher than that of a C-H bond (414.2 kJ/mol). mdpi.com This inherent strength makes the trifluoromethyl group very stable against thermal and photochemical degradation, a property that is transferred to any polymer or material incorporating it. mdpi.com
Chemical Resistance: The strong C-F bond also accounts for the high metabolic and chemical stability of the trifluoromethyl group. mdpi.com This group is a strong electron-withdrawing substituent, which enhances the stability of the molecule. mdpi.com Furthermore, the presence of multiple fluorine atoms increases the lipophilicity and hydrophobic nature of the compound. mdpi.comnih.gov This characteristic is crucial for chemical resistance, as it helps to repel aqueous reagents and prevent moisture from penetrating the material's surface, thereby enhancing durability in harsh environments. chemimpex.comacs.org
Table 2: Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description | Significance in Materials Science |
|---|---|---|
| Bond Dissociation Energy (C-F) | 485.3 kJ/mol mdpi.com | Contributes to high thermal and chemical stability. mdpi.com |
| Electronegativity | High (Fluorine is the most electronegative element) mdpi.comnih.gov | Creates a strong electron-withdrawing effect, enhancing molecular stability. mdpi.com |
| Lipophilicity (Hansch π value) | +0.88 mdpi.com | Increases hydrophobicity, leading to moisture resistance in coatings and polymers. mdpi.comacs.org |
| Stability | Stable to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com | Imparts long-term durability to materials used in harsh environments. chemimpex.com |
Analytical Methodologies for Research and Characterization of 1,3 Bis 4 Trifluoromethyl Phenyl Urea
Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of 1,3-Bis[4-(trifluoromethyl)phenyl]urea and identifying any potential impurities in research samples. chemimpex.comtcichemicals.comlabproinc.com HPLC offers a high-resolution method to separate the target compound from starting materials, by-products, or degradation products that may be present.
The purity of commercial and synthesized batches of this compound is routinely reported using HPLC, with standards often requiring a purity of 98% or greater. chemimpex.comtcichemicals.comlabproinc.comtcichemicals.com For analogous diphenylurea derivatives, HPLC analysis has been successfully performed using specific mobile phases, such as a mixture of acetonitrile (B52724) and water (e.g., 80:20), with detection at a specific wavelength, for instance, 263 nm, to quantify purity. nih.gov This methodology allows for the generation of a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.
Table 1: HPLC Purity Data for Representative Phenylurea Compounds
| Compound Derivative | Eluent System (v/v) | Purity (%) | Retention Time (t R , min) |
|---|---|---|---|
| 5e | CH 3 CN : H 2 O = 80 : 20 | 100 | 2.268 |
| 5i | CH 3 CN : H 2 O = 80 : 20 | 99 | 2.672 |
| 5j | CH 3 CN : H 2 O = 80 : 20 | 98 | 2.282 |
| 5k | CH 3 CN : H 2 O = 80 : 20 | 97 | 2.349 |
Data adapted from a study on 1,3-diphenylurea (B7728601) derived Schiff bases, illustrating a common analytical approach for this class of compounds. nih.gov
This systematic approach ensures the quality and reliability of the compound used in subsequent research applications, from materials science to supramolecular chemistry.
Spectroscopic Techniques for Elucidating Host-Guest Interaction Modes (e.g., NMR Titrations, FTIR)
Spectroscopic methods are critical for investigating the non-covalent interactions that govern the formation of host-guest complexes involving this compound. The urea (B33335) functional group is a potent hydrogen-bond donor, enabling the molecule to act as a "host" for various anionic or neutral "guest" species. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed insights into these interactions.
NMR Titrations: Host-guest binding events are frequently monitored using NMR spectroscopy. northwestern.edu In a typical NMR titration experiment, the NMR spectrum of the host molecule, this compound, is recorded, and then aliquots of a guest species are incrementally added. Changes in the chemical shifts of the host's protons, particularly the N-H protons of the urea group, are observed upon guest binding. These changes can be plotted against the guest concentration to determine the association constant (K a ), which quantifies the strength of the host-guest interaction.
FTIR Spectroscopy: FTIR spectroscopy is another powerful tool for probing host-guest interactions, especially those mediated by hydrogen bonding. nih.gov The stretching frequency of the N-H bonds in the urea moiety is sensitive to its environment. When the urea group engages in hydrogen bonding with a guest molecule, a noticeable shift in the N-H stretching band to a lower frequency is typically observed in the IR spectrum. researchgate.netresearchgate.net This shift provides direct evidence of the interaction. In-situ FTIR spectroscopy can be used to perform real-time titrations to measure binding affinities, offering a complementary method to NMR. nih.gov This technique can track changes in either the host or guest vibrations and benefits from a shorter timescale than NMR. nih.gov
Table 2: Spectroscopic Data for Characterizing Urea-Based Host-Guest Interactions
| Technique | Observable Change | Information Gained |
|---|---|---|
| ¹H NMR Titration | Change in chemical shift (Δδ) of N-H protons | - Confirmation of binding - Stoichiometry of the complex - Association constant (K a ) |
| FTIR Spectroscopy | Shift in N-H stretching frequency | - Direct evidence of hydrogen bonding - Qualitative assessment of interaction strength |
| UV-Vis Spectroscopy | Appearance of new charge-transfer (CT) bands | - Evidence of electronic interaction between host and guest rsc.org |
These spectroscopic techniques provide a comprehensive picture of the binding modes and thermodynamics of complex formation, which is essential for the rational design of receptors and sensors based on the this compound scaffold.
Mass Spectrometry (MS) for Molecular Characterization in Complex Systems
Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound and its complexes. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.
For the pure compound, techniques like electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming the expected molecular weight of 348.25 g/mol . chemimpex.comlabproinc.com
In the context of host-guest chemistry, MS is particularly valuable for identifying the assembled supramolecular complex. By analyzing the host-guest solution under gentle ionization conditions (e.g., ESI-MS), it is possible to observe a peak corresponding to the intact, non-covalently bound complex. This provides unambiguous evidence for the formation of the host-guest assembly and can help determine the stoichiometry of the complex (e.g., 1:1, 1:2 host-to-guest ratio). For instance, Quadrupole Time-of-Flight (QTOF) mass spectrometry has been used to determine the molecular mass of complex urea derivatives, supporting their structural characterization. nih.gov
Table 3: Key Chemical Compound Information
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Q & A
Q. Basic
- Infrared (IR) Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and trifluoromethyl group vibrations.
- Mass Spectrometry (MS) : High-resolution instruments like Q Exactive Orbitrap provide accurate molecular ion data (e.g., [M+H]⁺) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns .
How does the symmetrical diarylurea structure influence its biological activity as a translation initiation inhibitor?
Advanced
Symmetrical N,N'-diarylureas exhibit potent inhibition of the eIF2α kinase heme-regulated inhibitor (HRI), reducing the eIF2·GTP·tRNAiMet ternary complex. This disrupts protein synthesis in cancer cells. The trifluoromethyl groups enhance hydrophobic interactions with HRI’s binding pockets, while symmetry ensures optimal steric alignment. Non-symmetrical analogs with polar moieties (e.g., 3-hydroxyphenyl) retain activity but improve solubility .
What methodological strategies are employed to enhance solubility while preserving the compound’s bioactivity?
Q. Advanced
- Hybrid Urea Design : Combine hydrophobic aryl groups (e.g., trifluoromethylphenyl) with polar substituents (e.g., O-alkylated 3-hydroxyphenyl) to balance lipophilicity and aqueous solubility.
- Prodrug Approaches : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound.
- Co-solvent Systems : Use DMSO-PBS mixtures in vitro to maintain stability during biological assays .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Standardized Assay Conditions : Control variables like cell line selection, serum concentration, and incubation time.
- Ternary Complex Reporter Gene Assays : Quantify eIF2·GTP·tRNAiMet levels directly to avoid indirect cytotoxicity artifacts.
- Cross-Study Meta-Analysis : Compare phosphorylation levels of eIF2α and CHOP expression across independent studies to validate mechanistic consistency .
What chemical properties of this compound dictate specific handling protocols?
Q. Basic
- Hydrolysis Sensitivity : The urea moiety degrades under acidic/basic conditions, requiring neutral pH storage.
- Light Sensitivity : Aromatic nitro analogs (e.g., 1,3-bis(4-nitro-3-(trifluoromethyl)phenyl)urea) are prone to photodegradation; store in amber vials.
- Thermal Stability : Decomposes above 200°C; use low-temperature reaction setups (<100°C) .
What experimental approaches are recommended for studying structure-activity relationships (SAR) in derivatives?
Q. Advanced
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl, methoxy) on the aryl rings.
- Crystallography : Co-crystallize with HRI to map binding interactions (e.g., SHELX-refined X-ray structures).
- Free Energy Perturbation (FEP) Simulations : Predict binding affinities of hypothetical derivatives before synthesis .
What are the emerging applications of this compound in medicinal chemistry?
Q. Basic
- Anticancer Agents : Inhibit proliferation in leukemia and solid tumor models via HRI-mediated translation suppression.
- Antiviral Research : Target viral protein synthesis in RNA viruses (e.g., Zika, dengue).
- Chemical Biology : Probe ubiquitin-proteasome system dynamics using urea-based activity-based probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
